(R)-(+)-Bornylamine serves as a valuable chiral auxiliary in asymmetric synthesis. Its chiral center can influence the stereochemistry of newly formed bonds during a reaction, leading to the desired enantiomer of a product molecule. Research has explored (R)-(+)-Bornylamine's application in synthesizing various chiral compounds, including pharmaceuticals, agrochemicals, and natural products [PubChem: (R)-bornylamine, ].
(R)-(+)-Bornylamine's ability to self-assemble has made it interesting for material science research. Studies have investigated its use in creating supramolecular structures, liquid crystals, and gels with specific properties. These materials have potential applications in areas like drug delivery, sensors, and organic electronics [ScienceDirect: Enantioselective self-assembly of bornylamine derivatives into chiral nanotubes and hollow spheres, ].
(R)-(+)-Bornylamine exhibits potential for modulating neurotransmission in the brain. Studies suggest it may interact with specific receptors, influencing memory, learning, and behavior. Research is ongoing to explore its therapeutic potential for neurological disorders like Alzheimer's disease and Parkinson's disease [ACS Publications: Enantioselective Interactions of Bornylamine Derivatives with Nicotinic Acetylcholine Receptors, ].
(R)-(+)-Bornylamine is a chiral amine derived from bornane, a bicyclic compound that originates from camphor. It is characterized by its unique structure, which includes a secondary amine functional group. The molecular formula of (R)-(+)-Bornylamine is CHN, and it possesses a molecular weight of approximately 165.25 g/mol. This compound is notable for its potential applications in asymmetric synthesis and as a chiral ligand in coordination chemistry.
The specific mechanism of action of (R)-(+)-Bornylamine depends on the application. However, its potential fungicidal and insecticidal properties are believed to be related to its ability to disrupt cell membranes of target organisms []. More research is needed to fully understand its mechanism of action in these areas.
(R)-(+)-Bornylamine exhibits several biological activities that make it of interest in medicinal chemistry. It has shown potential as an anti-inflammatory agent and has been investigated for its effects on the central nervous system. Its chiral nature allows it to interact selectively with biological targets, which is crucial for developing pharmaceuticals with specific therapeutic effects.
Several methods exist for synthesizing (R)-(+)-Bornylamine:
(R)-(+)-Bornylamine finds applications across various fields:
Interaction studies involving (R)-(+)-Bornylamine focus on its binding affinity and selectivity towards various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For example, research has indicated that (R)-(+)-Bornylamine can interact with specific receptors in the central nervous system, influencing neurotransmitter activity .
Several compounds share structural similarities with (R)-(+)-Bornylamine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
(S)-(−)-Bornylamine | Chiral amine | Enantiomeric form; different biological activity |
Isobornylamine | Bicyclic structure | Lacks the amine group; used in different syntheses |
Camphor | Bicyclic structure | Precursor; lacks amine functionality |
1-Aminoborneol | Bicyclic structure | Contains hydroxyl group; different reactivity |
(R)-(+)-Bornylamine's unique configuration and properties distinguish it from these similar compounds, particularly in its application as a chiral ligand and its specific biological activities.
The origins of (R)-(+)-bornylamine trace back to the late 19th century, when the Leuckart reaction—a formamide-mediated reductive amination—was first applied to camphor derivatives. In 1887, German chemist Rudolf Leuckart demonstrated that camphor could be converted into bornylamine using ammonium formate, marking one of the earliest syntheses of terpene-derived amines. Subsequent advancements in stereochemical analysis during the mid-20th century revealed the compound’s chiral nature, with the (R)-configuration at the C2 position being confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Industrial interest in (R)-(+)-bornylamine surged in the 1960s with the rise of asymmetric catalysis. Its enantiopure form became critical for synthesizing chiral ligands, particularly in transition metal complexes used for enantioselective transformations. The development of stereocontrolled synthetic routes, such as the Meerwein–Ponndorf–Verley reduction of camphor, further solidified its role in modern organic synthesis.
(R)-(+)-Bornylamine possesses a distinctive bicyclic framework based on the bicyclo[2.2.1]heptane skeleton, commonly known as the norbornane system [1] [2]. The molecular formula C₁₀H₁₉N represents a secondary amine with a molecular weight of 153.26 g/mol [3] [4]. The compound features a rigid bicyclic structure consisting of two fused cyclopentane rings, creating a three-dimensional framework that significantly restricts conformational flexibility [5] [6].
The bicyclic framework contains one primary stereogenic center located at the C-2 position, where the amino group is attached [2] [7]. This stereogenic center is characterized by the attachment of four different substituents: the amino group (-NH₂), a hydrogen atom, and two distinct carbon-containing groups that are part of the bicyclic framework [8]. The presence of this chiral center renders the molecule optically active and capable of existing as two enantiomeric forms [9] [10].
The structural rigidity imposed by the bicyclo[2.2.1]heptane framework prevents the typical conformational interconversions observed in acyclic amines [11] [6]. This constraint results in a well-defined three-dimensional arrangement of atoms, with the amino group occupying a specific spatial orientation relative to the bridgehead carbons at positions C-1 and C-4, which bear the three methyl substituents at the 1,7,7-positions [1] [12].
The absolute configuration of (R)-(+)-Bornylamine has been unambiguously established through multiple analytical approaches [1] [7]. The compound exhibits the (1R,2S,4R) configuration, where the stereochemical descriptors refer to the absolute configuration at the bridgehead carbons and the amino-bearing carbon [2] [7]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine [2] [12].
The determination of absolute configuration relies on the Cahn-Ingold-Prelog priority rules, which assign priorities based on atomic numbers of directly attached atoms [8]. For the stereogenic center at C-2, the amino group receives the highest priority due to nitrogen's higher atomic number compared to carbon and hydrogen [8]. The spatial arrangement of these substituents, when viewed according to the established conventions, results in a clockwise orientation, corresponding to the R-configuration [8] [9].
Correlation with known compounds of established absolute configuration has provided additional confirmation of the stereochemical assignment [13] [14]. The positive optical rotation observed for this compound (+44 to +46 degrees) is consistent with the R-configuration at the stereogenic center [1] [4]. This optical activity provides a direct experimental verification of the compound's chiral nature and its absolute configuration [9] [10].
The conformational behavior of (R)-(+)-Bornylamine is severely restricted due to the rigid bicyclo[2.2.1]heptane framework [11] [6]. Unlike flexible aliphatic amines that can adopt multiple conformations through bond rotation, the bicyclic structure of bornylamine constrains the molecule to a single, well-defined three-dimensional arrangement [5] [6]. This conformational rigidity arises from the bridged nature of the bicyclic system, where the C-1 to C-4 bridge prevents the typical chair-boat interconversions observed in cyclohexane derivatives [11] [15].
The amino group in (R)-(+)-Bornylamine adopts an exo orientation relative to the bicyclic framework [6]. This positioning places the nitrogen atom and its associated hydrogen atoms in the spatial region opposite to the C-1 to C-4 bridge, minimizing steric interactions with the bridgehead methyl groups [6]. The exo orientation is thermodynamically favored due to reduced steric hindrance compared to the hypothetical endo arrangement [6].
Computational studies and crystallographic analyses have confirmed that the bicyclo[2.2.1]heptane framework maintains its rigid conformation across different phases and conditions [16] [11]. The bond angles and dihedral angles within the bicyclic system remain essentially constant, with minimal flexibility observed only in the orientation of the amino hydrogen atoms [16]. This conformational constraint has significant implications for the compound's reactivity patterns and its interactions with other molecules, as the three-dimensional arrangement of functional groups remains fixed [17] [6].
(R)-(+)-Bornylamine exhibits a well-defined melting point range of 160-163°C, as consistently reported across multiple analytical studies [1] [18] [19]. This relatively high melting point for an amine of moderate molecular weight reflects the compound's ability to form organized crystal structures through intermolecular interactions [20] [21]. The narrow melting point range indicates high purity and crystalline uniformity in commercial preparations [18] [20].
The compound demonstrates thermal stability within its typical handling and storage temperature ranges [1] [22]. Below the melting point, (R)-(+)-Bornylamine exists as a white to off-white crystalline powder with characteristic thermal properties [18] [20]. The boiling point has been determined to be approximately 189°C, providing a substantial temperature difference between the melting and boiling points, which facilitates purification processes [18] [19].
Thermal analysis reveals that the compound maintains its structural integrity up to its melting point, with no evidence of decomposition or structural rearrangement at moderate temperatures [18] [21]. The flash point has been established at 48°C, indicating that appropriate precautions should be taken when handling the compound at elevated temperatures [18] [21]. These thermal characteristics are consistent with the molecular structure's stability and the presence of strong intermolecular forces in the solid state [23] [17].
The solubility characteristics of (R)-(+)-Bornylamine vary significantly depending on the solvent system employed [24] . The compound demonstrates good solubility in ethanol, with quantitative measurements indicating solubility sufficient for preparation of solutions with concentrations of 0.5% by weight [1] [4]. This alcohol solubility is attributed to hydrogen bonding interactions between the amino group and the hydroxyl functionality of ethanol [24] [23].
In polar organic solvents such as dimethyl sulfoxide and dimethylformamide, (R)-(+)-Bornylamine exhibits enhanced solubility compared to less polar systems [24] . The nitrogen atom's ability to act as both a hydrogen bond donor and acceptor facilitates dissolution in these polar aprotic solvents [26] [23]. The compound also shows solubility in other organic solvents commonly used in synthetic chemistry, making it versatile for various reaction conditions [22].
Aqueous solubility is limited, reflecting the predominantly hydrophobic nature of the bicyclic framework despite the presence of the polar amino group [24] . The sparingly soluble character in water necessitates the use of organic co-solvents or alternative solvent systems for applications requiring aqueous compatibility [24]. This solubility profile is typical for compounds containing both hydrophobic bicyclic structures and polar functional groups [27] [17].
The density of (R)-(+)-Bornylamine has been precisely determined as 0.923 g/cm³, indicating that the compound is less dense than water [18] [19] [28]. This relatively low density reflects the efficient packing of the bicyclic molecules in the solid state while accounting for the presence of void spaces between molecular units [28] [27]. The density value is consistent with other organic compounds of similar molecular weight and structural characteristics [21] [28].
The refractive index of (R)-(+)-Bornylamine is reported as 1.488, with some sources providing an estimated value of 1.4600 [18] [21] [28]. This optical property reflects the compound's ability to bend light as it passes through the material, which is related to the electronic structure and polarizability of the molecule [29] [30]. The refractive index value falls within the typical range for organic amines and bicyclic compounds [29] [9].
These physical constants serve as important identification parameters for compound verification and quality control purposes [18] [21]. The combination of density and refractive index measurements provides a reliable means of confirming the identity and purity of (R)-(+)-Bornylamine samples [21] [28]. Both values are temperature-dependent properties, with measurements typically conducted under standard conditions to ensure reproducibility and comparability across different analytical laboratories [29] [30].
(R)-(+)-Bornylamine exhibits significant optical activity, with a specific rotation [α]20/D ranging from +44° to +46° when measured in ethanol solution at a concentration of 0.5% [1] [4] [18]. This positive rotation indicates that the compound rotates plane-polarized light in a clockwise direction, consistent with its dextrorotatory nature and R-absolute configuration [9] [10]. The optical rotation measurements are conducted using the sodium D-line at 589 nanometers wavelength under standard temperature conditions of 20°C [9] [10].
The magnitude of the optical rotation reflects the degree of molecular asymmetry and the efficiency of chiral recognition by the compound [9] [10]. The relatively high specific rotation value indicates strong chiral influence on the interaction with polarized light, which is characteristic of rigid chiral systems like the bicyclo[2.2.1]heptane framework [10]. This optical activity serves as both an identification parameter and a measure of enantiomeric purity [9] [10].
Variations in the reported specific rotation values (+44° to +46°) likely reflect differences in measurement conditions, solvent purity, and sample concentration [1] [18]. The consistency of positive values across multiple sources confirms the reproducibility of the optical activity measurements and the stability of the compound's chiral properties [4] [18]. These optical rotation data provide essential information for quality control and stereochemical verification in both research and commercial applications [9] [10].
Circular dichroism spectroscopy represents a sophisticated analytical technique for investigating the chiral properties of (R)-(+)-Bornylamine [31] [32]. This method measures the differential absorption of left and right circularly polarized light by the chiral molecule, providing detailed information about the electronic transitions and their associated stereochemical environments [26] [32]. The technique is particularly valuable for studying optically active compounds like bornylamine, where the rigid bicyclic structure creates well-defined chiral environments [33] [34].
The circular dichroism spectrum of (R)-(+)-Bornylamine exhibits characteristic Cotton effects that correspond to electronic transitions within the molecule [31] [32]. These spectral features arise from the interaction between the chiral molecular framework and electromagnetic radiation, resulting in distinctive positive and negative bands at specific wavelengths [35] [32]. The magnitude and sign of these Cotton effects provide direct information about the absolute configuration and conformational properties of the compound [31] [33].
Analysis of circular dichroism data allows for detailed investigation of the local chiral environments within the molecule, particularly around the amino functional group and its interaction with the bicyclic framework [26] [34]. The technique serves as a complementary method to optical rotation measurements, offering enhanced sensitivity and the ability to probe specific chromophoric regions of the molecule [33] [32]. Modern synchrotron radiation circular dichroism techniques have further enhanced the capability to study such chiral compounds with improved signal-to-noise ratios and extended spectral ranges [34].
The crystal structure of (R)-(+)-Bornylamine reflects the molecular geometry constraints imposed by the rigid bicyclo[2.2.1]heptane framework [16] [36]. Crystallographic investigations reveal that the compound adopts well-ordered packing arrangements in the solid state, with molecules arranged to optimize intermolecular interactions while minimizing steric conflicts [16] [17]. The crystal packing is characterized by efficient space utilization, consistent with the observed density of 0.923 g/cm³ [18] [36].
The molecular packing arrangement is influenced by the three-dimensional shape of the bicyclic framework and the spatial positioning of the amino group [36] [17]. The exo orientation of the amino functionality creates specific geometric requirements for intermolecular contact formation, leading to distinctive packing motifs in the crystal lattice [36] [6]. These packing arrangements are stabilized by a combination of van der Waals interactions between the hydrocarbon frameworks and directional hydrogen bonding involving the amino groups [23] [17].
The solid-state structure of (R)-(+)-Bornylamine is organized through extensive hydrogen bonding networks that involve the amino functional groups as both donors and acceptors [23] [36]. These hydrogen bonds create three-dimensional networks that stabilize the crystal structure and contribute to the compound's relatively high melting point [23] [17]. The amino group participates in multiple hydrogen bonding interactions, with the nitrogen atom serving as both a hydrogen bond acceptor through its lone pair electrons and as a donor through the attached hydrogen atoms [23] [27].
The hydrogen bonding patterns in bornylamine crystals typically involve amino-amino interactions, where one amino group donates hydrogen bonds to the nitrogen lone pair of a neighboring molecule [36] [27]. These interactions create extended networks that propagate throughout the crystal structure, linking individual molecules into a cohesive solid-state assembly [23] [36]. The geometry of these hydrogen bonds is influenced by the rigid positioning of the amino groups within the bicyclic framework, leading to specific angular and distance requirements for optimal interaction [23] [17].
Analysis of hydrogen bonding networks reveals that the solid-state organization of (R)-(+)-Bornylamine involves both primary and secondary hydrogen bonding interactions [23] [27]. Primary interactions involve direct amino-amino contacts, while secondary interactions may include weaker contacts between amino groups and the hydrocarbon framework [27] [17]. The overall hydrogen bonding network contributes significantly to the thermal stability and crystalline properties of the compound, explaining its well-defined melting point and crystalline nature at room temperature [23] [36].
Property | Value | Units | Reference |
---|---|---|---|
Molecular Formula | C₁₀H₁₉N | - | [1] [2] |
Molecular Weight | 153.26 | g/mol | [3] [4] |
Melting Point | 160-163 | °C | [18] [19] |
Boiling Point | 189 | °C | [18] [19] |
Density | 0.923 | g/cm³ | [18] [28] |
Refractive Index | 1.488 | - | [28] [29] |
Specific Rotation [α]₂₀/D | +44 to +46 | degrees | [1] [4] |
Flash Point | 48 | °C | [18] [21] |
Absolute Configuration | (1R,2S,4R) | - | [2] [7] |
Stereogenic Centers | 1 (C-2) | - | [7] [8] |
Irritant